Oct-4-yne-1,8-diol
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Overview
Description
Oct-4-yne-1,8-diol: is an organic compound with the molecular formula C8H14O2 . It is characterized by the presence of a triple bond between the fourth and fifth carbon atoms and hydroxyl groups attached to the first and eighth carbon atoms. This compound is a versatile small molecule scaffold used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Synthesis: One common method for synthesizing Oct-4-yne-1,8-diol involves the reaction between acetylene and two equivalents of 1-bromopropane. Acetylene is first deprotonated by a base to give an anion, which then undergoes nucleophilic substitution with the bromopropane.
Elimination Reaction: Another synthetic route is the elimination reaction of 4,5-dibromooctane, which can be carried out in liquid ammonia at -70°C with sodium amide as the base.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oct-4-yne-1,8-diol can undergo oxidation reactions to form various oxidized products, such as aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reaction conditions and reagents used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
Chemistry:
- Oct-4-yne-1,8-diol is used as a building block in organic synthesis, particularly in the formation of polyethers through oxa-Michael polymerization .
Biology:
- The compound is used in enzymatic monoesterification reactions to study the selectivity and efficiency of enzymes like Candida antarctica lipase B .
Medicine:
- Research is ongoing to explore the potential medicinal applications of this compound and its derivatives, particularly in drug development and delivery systems.
Industry:
Mechanism of Action
The mechanism of action of Oct-4-yne-1,8-diol involves its ability to participate in various chemical reactions due to the presence of the triple bond and hydroxyl groups. These functional groups allow the compound to undergo nucleophilic addition, substitution, and polymerization reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
4-Octyne: A similar alkyne with a triple bond at the fourth carbon but without hydroxyl groups.
5-Decyne: Another symmetric alkyne with a longer carbon chain.
3-Hexyne: A shorter symmetric alkyne with a triple bond at the third carbon.
2-Butyne: A symmetric alkyne with a triple bond at the second carbon.
Uniqueness: Oct-4-yne-1,8-diol is unique due to the presence of hydroxyl groups at both ends of the molecule, which allows it to participate in a wider range of chemical reactions compared to other similar alkynes. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
oct-4-yne-1,8-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBOSHAYKJIVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#CCCCO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24595-59-3 |
Source
|
Record name | oct-4-yne-1,8-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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